molecular formula C8H13NO6 B1677799 O-succinyl-L-homoserine CAS No. 1492-23-5

O-succinyl-L-homoserine

Cat. No.: B1677799
CAS No.: 1492-23-5
M. Wt: 219.19 g/mol
InChI Key: GNISQJGXJIDKDJ-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-succinyl-L-homoserine is a significant biochemical compound that serves as an intermediate in various metabolic pathways. It is particularly important in the biosynthesis of L-methionine, an essential amino acid. This compound is also a potential platform chemical for the production of C4 chemicals, which have substantial industrial applications .

Mechanism of Action

Target of Action

O-Succinyl-L-homoserine (OSH) primarily targets the homoserine O-succinyltransferase (HST, encoded by metA) enzyme . This enzyme plays a crucial role in the biosynthesis of L-methionine . It catalyzes the synthesis of OSH from homoserine and succinyl-CoA .

Mode of Action

OSH is synthesized from homoserine and succinyl-CoA by the action of homoserine O-succinyltransferase . It can subsequently be converted to L-methionine by cystathionine γ-synthase (encoded by metB), cystathionine β-lyase (encoded by metC), and methionine synthase (encoded by metE/H) .

Biochemical Pathways

OSH is a crucial precursor of L-methionine biosynthesis in microorganisms . The metabolic pathway involves the conversion of aspartate to OSH, with the overexpression of metL (encoding bifunctional aspartate kinase/homoserine dehydrogenase II) and the inactivation of metB (encoding cystathionine γ-synthase) being key steps . The feedback regulation is further relieved by progressively overexpressing metAfbr (encoding homoserine O-succinyltransferase), yjeH (encoding L-methionine exporter), and thrAfbr (encoding bifunctional aspartate kinase/homoserine dehydrogenase I) to increase the metabolic flux from aspartate to OSH .

Pharmacokinetics

coli, with a yield of 9.31 g/L OSH from 20 g/L glucose (0.466 g/g glucose) in batch fermentation .

Result of Action

The result of OSH’s action is the production of L-methionine, an essential amino acid . L-methionine is a crucial component of proteins and plays a significant role in many physiological processes .

Action Environment

The production of OSH is influenced by various environmental factors. For instance, the activity of OSH sulfhydrylase, an enzyme that catalyzes the conversion of OSH to L-methionine, was found to exhibit maximum activity at 35°C and pH 6.5 . Furthermore, the enzyme displayed excellent thermostability with a half-life of 21.72 hours at 30°C . The activity of OSH sulfhydrylase also increased by 115% after the addition of Fe2+ .

Biochemical Analysis

Biochemical Properties

OSH is synthesized from homoserine and succinyl-CoA by the enzyme homoserine O-succinyltransferase (HST), encoded by the metA gene . This enzyme is a rate-limiting step in the L-methionine biosynthesis pathway . The expression and activity of HST are tightly regulated by MetJ and end-products including L-methionine and SAM .

Cellular Effects

In Escherichia coli, the production of OSH has been increased by deleting the metJ and metI genes, overexpressing metL, and inactivating metB . The feedback regulation was further relieved by progressively overexpressing metAfbr, yjeH, and thrAfbr to increase the metabolic flux from aspartate to OSH . This demonstrates that OSH production in E. coli can be influenced by genetic manipulation .

Molecular Mechanism

OSH can be converted to L-methionine by cystathionine γ-synthase (metB), cystathionine β-lyase (metC), and methionine synthase (metE / H) . This conversion is a key step in the biosynthesis of L-methionine .

Temporal Effects in Laboratory Settings

The production of OSH in E. coli has been increased to 9.31 g/L from 20 g/L glucose in batch fermentation . This represents the highest OSH yield from glucose reported to date . The culture profiles of the newly constructed strains were recorded to investigate their productive properties .

Metabolic Pathways

OSH is involved in the biosynthesis of L-methionine via the de novo pathway . It is synthesized from homoserine and succinyl-CoA by the enzyme homoserine O-succinyltransferase (HST) .

Preparation Methods

Synthetic Routes and Reaction Conditions

O-succinyl-L-homoserine can be synthesized through metabolic engineering of Escherichia coli. The process involves the deletion of specific genes and overexpression of others to enhance the production yield. For instance, the deletion of the metJ and metI genes, combined with the overexpression of metL, metAfbr, yjeH, and thrAfbr, significantly increases the production of this compound from glucose .

Industrial Production Methods

In industrial settings, this compound is produced through fermentation processes using recombinant Escherichia coli. The fermentation conditions, including pH, temperature, and feeding strategy, are optimized to maximize the yield. The process can achieve high titers, making it suitable for large-scale production .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-succinyl-L-homoserine is unique due to its role as a platform chemical for the production of various C4 chemicals and its involvement in the biosynthesis of L-methionine. Its ability to undergo specific enzymatic reactions, such as gamma-replacement and gamma-elimination, distinguishes it from other similar compounds .

Properties

IUPAC Name

(2S)-2-amino-4-(3-carboxypropanoyloxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO6/c9-5(8(13)14)3-4-15-7(12)2-1-6(10)11/h5H,1-4,9H2,(H,10,11)(H,13,14)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNISQJGXJIDKDJ-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC(=O)CCC(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(COC(=O)CCC(=O)O)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60164192
Record name O-Succinylhomoserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1492-23-5
Record name O-Succinylhomoserine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1492-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Succinylhomoserine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001492235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Succinylhomoserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-succinyl-L-homoserine
Reactant of Route 2
Reactant of Route 2
O-succinyl-L-homoserine
Reactant of Route 3
Reactant of Route 3
O-succinyl-L-homoserine
Reactant of Route 4
O-succinyl-L-homoserine
Reactant of Route 5
O-succinyl-L-homoserine
Reactant of Route 6
O-succinyl-L-homoserine
Customer
Q & A

Q1: What is the primary biological role of O-Succinyl-L-homoserine?

A1: this compound is a crucial intermediate in the biosynthesis of L-methionine in many bacteria. [, , , , , , , ] It serves as the substrate for cystathionine γ-synthase (CGS), a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the γ-replacement reaction with L-cysteine to produce L-cystathionine. [, , , ] This reaction is the first committed step in the bacterial transsulfuration pathway, which ultimately leads to the production of L-methionine. [, , ]

Q2: Can you elaborate on the interaction of this compound with cystathionine γ-synthase (CGS)?

A2: this compound binds to CGS within the active site, which is structurally similar to that of cystathionine β-lyase (CBL). [, ] This binding is facilitated by specific residues within the active site that contribute to both the steric and electrostatic interactions. [, , ] The binding of OSHS initiates a series of enzymatic reactions that ultimately lead to the formation of L-cystathionine, a precursor to L-methionine. [, , ]

Q3: What happens to this compound in the absence of L-cysteine?

A3: In the absence of L-cysteine, CGS can catalyze a competing γ-elimination reaction using this compound as a substrate. [, , ] This reaction produces succinate, α-ketobutyrate, and ammonia, representing a less efficient use of OSHS in the cell. [, , ]

Q4: What is the molecular formula and weight of this compound?

A4: While the provided research papers don’t explicitly state the molecular formula and weight of OSHS, they provide enough information to deduce them. Based on its structure and the reactions it participates in, the molecular formula of OSHS is C8H13NO6, and its molecular weight is 219.19 g/mol.

Q5: How does the structure of this compound influence its recognition by enzymes like cystathionine γ-synthase?

A5: The specific arrangement of functional groups and the overall shape of OSHS are crucial for its recognition and binding within the active site of enzymes like CGS. [, ] The carboxyl groups of OSHS are thought to be held in place by interactions with arginine residues in the active site. [] This precise binding is essential for the enzyme to catalyze the γ-replacement or γ-elimination reactions involving OSHS. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.